molecular formula C29H18O3 B11014679 2,3,5-Triphenyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 62369-37-3

2,3,5-Triphenyl-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B11014679
CAS No.: 62369-37-3
M. Wt: 414.4 g/mol
InChI Key: PVQZVGBYJXBGRH-UHFFFAOYSA-N
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Description

2,3,5-TRIPHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of three phenyl groups attached to the furochromene core enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-TRIPHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 7-hydroxy-4-phenylcoumarin, the compound can be synthesized through a series of reactions involving phenylation and cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,5-TRIPHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2,3,5-TRIPHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-TRIPHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trimethyl-furo[3,2-g]chromen-7-one
  • 5-Phenyl-7H-furo[2,3-g]chromen-7-one
  • 2,3,5,6-Tetramethyl-7H-furo[3,2-g]chromen-7-one

Uniqueness

This structural feature distinguishes it from other furochromenes and enhances its versatility in various scientific fields .

Properties

CAS No.

62369-37-3

Molecular Formula

C29H18O3

Molecular Weight

414.4 g/mol

IUPAC Name

2,3,5-triphenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C29H18O3/c30-27-17-22(19-10-4-1-5-11-19)23-16-24-26(18-25(23)31-27)32-29(21-14-8-3-9-15-21)28(24)20-12-6-2-7-13-20/h1-18H

InChI Key

PVQZVGBYJXBGRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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